REACTION_CXSMILES
|
[CH:1](=[C:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3].[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C(C)C.[H-].[Na+].C1OC2(CCC(=O)CC2)OC1.[H][H].[NH3:51]>CS(C)=O.[Ni]>[CH:1](=[C:5]1[CH2:10][CH2:9][CH:8]([NH2:51])[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3] |f:1.2.3.4|
|
Name
|
4-isobutylidenecyclohexanone
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=C1CCC(CC1)=O
|
Name
|
isobutyltriphenylphosphonium bromide sodium hydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].C(C(C)C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the catalyst had been removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the crude product was distilled on a thin-layer evaporator (135° C./0.6 bar)
|
Type
|
CUSTOM
|
Details
|
16.5 g (61% of theory) of a pale yellow oil were obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)=C1CCC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |